Tridecyl behenate
Description
Properties
CAS No. |
42233-08-9 |
|---|---|
Molecular Formula |
C35H70O2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
tridecyl docosanoate |
InChI |
InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
VBCBSDJKFLGBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of Tridecyl Behenate
Esterification Pathways for Long-Chain Fatty Esters
Tridecyl behenate (B1239552), a long-chain wax ester, is primarily synthesized through the esterification of behenic acid with tridecyl alcohol. This process, like other esterifications, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The general reaction can be represented as:
Behenic Acid + Tridecyl Alcohol ⇌ Tridecyl Behenate + Water
To drive this equilibrium reaction towards the product side and achieve high yields, various strategies are employed, which are broadly categorized into direct esterification and transesterification methodologies.
Direct Esterification Methodologies
For the synthesis of long-chain esters such as tridecyl stearate (B1226849), which is analogous to this compound, reaction temperatures are typically maintained between 150°C and 200°C for several hours. This temperature range is high enough to promote the reaction rate while being below the decomposition temperature of the reactants and products.
The choice of catalyst is pivotal in achieving high yields in esterification reactions. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.
Homogeneous Acid Catalysts : Mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are common homogeneous catalysts. nih.gov They are effective in accelerating the reaction rate but can be corrosive and require a neutralization step during product purification. nih.gov For instance, a composite catalyst prepared from p-toluenesulfonic acid and hypophosphorous acid has been used for the synthesis of isotridecyl fatty acid esters to improve esterification rates and product purity.
Heterogeneous Catalysts : These are solid acid catalysts that are easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling. ajgreenchem.com Examples include ion-exchange resins and sulfonated carbons. ajgreenchem.comresearchgate.net A study on the esterification of long-chain fatty acids and alcohols using a SO3H-carbon catalyst demonstrated excellent yields (90-98%) under solvent-free conditions. ajgreenchem.com Metal salts, such as ferric chloride hexahydrate and zirconium oxychloride, have also been shown to be effective catalysts for the esterification of long-chain fatty acids and alcohols.
The synthesis of this compound is governed by both thermodynamic and kinetic factors. Understanding and controlling these aspects are essential for optimizing the reaction to achieve maximum yield in a reasonable timeframe. semanticscholar.org
Thermodynamic Control : Esterification is a reversible reaction, and its equilibrium position is described by the equilibrium constant (Keq). researchgate.netsemanticscholar.org To maximize the yield of this compound, the equilibrium must be shifted towards the products. This is typically achieved by:
Water Removal : Continuous removal of water from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus, is a common strategy.
Molar Ratio of Reactants : Using an excess of one of the reactants, usually the less expensive one (in this case, likely tridecyl alcohol), can also shift the equilibrium to favor ester formation. rsc.org However, the use of a large excess can complicate the purification process. rsc.org
Kinetic Control : The rate of the esterification reaction is influenced by several factors:
Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants and products. ajgreenchem.com For long-chain esters, temperatures around 90-150°C are often optimal, depending on the catalyst used. ajgreenchem.comacs.org
Catalyst Concentration : Increasing the catalyst concentration can accelerate the reaction, but an optimal loading must be determined to balance reaction speed with cost and potential side reactions. ajgreenchem.com For example, in the synthesis of cetyl palmitate, a wax ester similar to this compound, an optimal catalyst amount of 20 wt.% of SO3H-carbon was identified. ajgreenchem.com
Mixing : Adequate mixing is necessary to ensure proper contact between the reactants and the catalyst, which is particularly important in heterogeneous catalysis.
A study on the uncatalyzed esterification of various carboxylic acids revealed that temperature significantly affects the reaction rate and conversion, with a second-order reversible kinetic model providing a good fit for the experimental data. semanticscholar.orgmaxwellsci.com
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of novel approaches for producing fatty esters like this compound that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. rsc.org
Solvent-Free and Supercritical Fluid Methodologies
Solvent-free synthesis offers a significant green advantage by eliminating the need for potentially harmful organic solvents. rsc.orggoogle.com These reactions are often conducted by directly mixing the reactants, sometimes with a catalyst, and applying heat. csic.es This approach not only reduces environmental impact but can also simplify the purification process as there is no solvent to remove. For example, the synthesis of oleic acid-based wax esters has been successfully achieved in a solvent-free system using a recyclable deep eutectic solvent as a catalyst. csic.es
Supercritical fluid (SCF) technology , particularly using supercritical carbon dioxide (ScCO₂), presents another green alternative for ester synthesis. nih.gov Supercritical fluids have properties of both liquids and gases, allowing them to act as both a solvent and a reactant carrier. nih.gov ScCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, leaving a solvent-free product. nih.gov This methodology has been explored for various applications, including the synthesis of esters in enzyme-catalyzed reactions. jst.go.jp
Mechanochemical Synthesis of Fatty Esters
Mechanochemistry is an emerging field in green chemistry that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. rsc.orgrsc.org This solvent-free technique can lead to shorter reaction times, higher yields, and the ability to react insoluble starting materials. rsc.orgkobv.de
In the context of ester synthesis, mechanochemical methods have been successfully applied to produce various fatty acid esters. beilstein-journals.orgacs.org The process involves grinding the reactants together, often with a solid catalyst, in a ball mill. acs.orgmdpi.com The mechanical forces generated during milling can activate the reactants and facilitate the chemical transformation without the need for bulk solvents. rsc.org This approach has been used for the synthesis of mono- and diacylglycerols and has shown potential for producing a range of other lipid derivatives. beilstein-journals.org
Purification and Isolation Techniques Post-Synthesis
Following the synthesis of this compound, purification is a crucial step to remove unreacted starting materials, catalysts, and by-products. Chromatographic methods are widely employed for this purpose due to their high resolving power. chromatographyonline.comrotachrom.com
Chromatographic Separation Methods
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rotachrom.comcuni.cz The choice of chromatographic technique depends on the properties of the compound to be purified and the scale of the separation.
Column Chromatography: This is a versatile and widely used technique for purifying compounds. rotachrom.com The crude product mixture is loaded onto a column packed with a solid stationary phase (e.g., silica (B1680970) gel or alumina), and a liquid mobile phase (solvent) is passed through the column. rotachrom.comcuni.cz Components separate based on their affinity for the stationary and mobile phases. rotachrom.com For wax esters, a common approach involves using a silica gel column. researchgate.netgoogle.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. cuni.cz It involves a thin layer of stationary phase coated on a flat plate. cuni.cz
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution form of column chromatography that uses high pressure to force the mobile phase through a column with smaller particles, resulting in faster and more efficient separations. rotachrom.com It is often used for analytical purposes but can also be adapted for preparative-scale purification. chromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid as the mobile phase. rotachrom.comacs.org This technique can be advantageous for separating lipids like wax esters. acs.org
The selection of the stationary and mobile phases is critical for achieving successful separation. chromatographyonline.com For nonpolar compounds like this compound, normal-phase chromatography, which uses a polar stationary phase and a nonpolar mobile phase, is often effective. chromatographyonline.com After separation, the collected fractions containing the purified this compound are typically subjected to solvent evaporation to yield the final product.
Distillation and Crystallization Processes for High Purity
Achieving high purity of this compound is crucial for its use in applications such as cosmetics. Distillation and crystallization are common purification techniques employed to remove unreacted precursors, catalysts, and other impurities.
Distillation: This process separates components of a liquid mixture based on differences in their boiling points. youtube.com For this compound, which is a high-boiling point compound, vacuum distillation is often employed to lower the boiling point and prevent thermal degradation. youtube.com In this process, the crude this compound is heated under reduced pressure, causing the more volatile impurities to vaporize and be collected separately, leaving behind the purified ester.
Crystallization: Crystallization is a technique used to purify solids. msu.edu The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool. msu.edu As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at higher temperatures. youtube.com For this compound, a non-polar organic solvent or a binary solvent system might be effective. rochester.edu The purity of the resulting crystals can be further enhanced by repeating the crystallization process, a technique known as recrystallization. rochester.edu
| Purification Technique | Principle of Separation | Key Process Parameters |
| Vacuum Distillation | Difference in boiling points of components at reduced pressure. | Temperature, pressure (vacuum level), reflux ratio. |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Solvent selection, cooling rate, saturation level. |
Precursor Sourcing and Sustainability in this compound Synthesis
The sustainability of this compound production is intrinsically linked to the sourcing of its precursors, tridecyl alcohol and behenic acid. There is a growing trend towards utilizing bio-derived and renewable resources for the synthesis of these key starting materials. markwideresearch.comimarcgroup.com
Exploration of Bio-Derived Fatty Alcohols and Acids
Behenic Acid: Behenic acid, also known as docosanoic acid, is a saturated fatty acid that can be sourced from various plant oils. chempri.compaulaschoice.co.uk A significant source is the oil extracted from the seeds of the Moringa oleifera tree, which contains about 9% behenic acid. wikipedia.orgatamankimya.com It is also found in rapeseed (canola) oil and peanut oil. wikipedia.orgatamankimya.com The extraction and subsequent purification of behenic acid from these natural sources provide a renewable pathway to one of the key precursors of this compound. celignis.com
Tridecyl Alcohol: Tridecyl alcohol can be produced from both petrochemical and natural sources. dataintelo.com The synthetic route typically involves the oxo process. slideshare.net However, there is increasing interest in producing tridecyl alcohol from renewable feedstocks to enhance the sustainability profile of products derived from it. markwideresearch.comdataintelo.com Bio-based tridecyl alcohol can be derived from the processing of plant oils like coconut and palm kernel oil. markwideresearch.com
| Precursor | Common Bio-Based Sources |
| Behenic Acid | Moringa oleifera (Ben oil tree), Rapeseed (Canola) oil, Peanut oil. wikipedia.orgatamankimya.com |
| Tridecyl Alcohol | Coconut oil, Palm kernel oil. markwideresearch.com |
Chemical Modification of Natural Triglycerides for Ester Precursors
Natural triglycerides, which are the primary components of vegetable oils and animal fats, serve as a versatile platform for producing a wide range of chemical precursors, including fatty acids and fatty alcohols. acs.orgnottingham.ac.uk Various chemical modification strategies can be employed to transform these triglycerides into the necessary starting materials for this compound synthesis.
One of the fundamental processes is transesterification , where triglycerides react with a short-chain alcohol, such as methanol (B129727) or ethanol, to produce fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) and glycerol. acs.orgnottingham.ac.uk These FAMEs or FAEEs can then be further processed. For instance, the behenic acid methyl ester can be hydrolyzed to yield behenic acid, or it can be hydrogenated to produce behenyl alcohol.
Another important modification is hydrolysis , which involves the splitting of triglycerides into fatty acids and glycerol. nottingham.ac.uk This process can be catalyzed by enzymes (lipases) or carried out under high pressure and temperature. The resulting mixture of fatty acids can then be fractionally distilled to isolate behenic acid.
Furthermore, unsaturated fatty acids present in many vegetable oils can be modified through hydrogenation . celignis.com This process converts carbon-carbon double bonds into single bonds, thereby transforming unsaturated fatty acids like erucic acid into saturated ones like behenic acid. celignis.com
| Chemical Modification | Description | Resulting Precursors |
| Transesterification | Reaction of triglycerides with a short-chain alcohol to form fatty acid esters and glycerol. acs.orgnottingham.ac.uk | Fatty Acid Methyl/Ethyl Esters |
| Hydrolysis | Splitting of triglycerides into fatty acids and glycerol. nottingham.ac.uk | Fatty Acids |
| Hydrogenation | Conversion of unsaturated fatty acids to saturated fatty acids. celignis.com | Saturated Fatty Acids |
The exploration and optimization of these synthesis, purification, and sustainable sourcing strategies are pivotal for the continued use of this compound in various industrial applications, aligning with the growing demand for effective and environmentally responsible chemical ingredients.
Advanced Analytical Characterization of Tridecyl Behenate
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a hypothetical ¹H NMR spectrum of Tridecyl behenate (B1239552), distinct signals would correspond to the different types of protons present in the molecule. The long alkyl chains of both the behenate and tridecyl portions would give rise to a large, complex signal in the upfield region (typically around 0.8-1.6 ppm). Key diagnostic signals would include:
A triplet around 0.88 ppm corresponding to the terminal methyl (CH₃) groups of both alkyl chains.
A large multiplet between approximately 1.20 and 1.40 ppm arising from the numerous methylene (CH₂) groups in the long aliphatic chains.
A triplet around 4.05 ppm, which is characteristic of the methylene protons (–O–CH₂–) of the tridecyl group directly attached to the ester oxygen.
A triplet around 2.28 ppm corresponding to the methylene protons (–CH₂–COO–) adjacent to the carbonyl group of the behenate moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for Tridecyl Behenate
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~0.88 | Triplet |
| Chain CH₂ | ~1.20-1.40 | Multiplet |
| α-CH₂ (to C=O) | ~2.28 | Triplet |
| O-CH₂ | ~4.05 | Triplet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. Key expected signals would be:
A signal for the carbonyl carbon (C=O) of the ester group in the downfield region, typically around 174 ppm.
A signal for the carbon of the methylene group attached to the ester oxygen (–O–CH₂–) at approximately 65 ppm.
Multiple signals in the range of 22-35 ppm corresponding to the various methylene carbons in the long alkyl chains.
A signal for the terminal methyl carbons around 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~174 |
| O-CH₂ | ~65 |
| Chain CH₂ | ~22-35 |
| Terminal CH₃ | ~14 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, the signal for the O-CH₂ protons would show a correlation with the adjacent CH₂ group in the tridecyl chain, and the α-CH₂ protons of the behenate moiety would correlate with their neighboring CH₂ group. This would help in tracing the connectivity of the proton spin systems within the two long alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming the assignment of the O-CH₂ group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the presence of specific functional groups and can provide a molecular fingerprint of the compound.
The most characteristic feature in the IR and Raman spectra of this compound would be the vibrations associated with the ester functional group.
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ester. Additionally, two strong C–O stretching vibrations would be present. One, corresponding to the C(=O)–O stretch, would appear in the 1250-1200 cm⁻¹ region, and the other, for the O–C–C stretch, would be found in the 1150-1000 cm⁻¹ region. The long alkyl chains would also give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Raman Spectroscopy: Similar to IR spectroscopy, the Raman spectrum of this compound would show a characteristic band for the C=O stretch of the ester, although it is typically weaker in Raman than in IR. The C-C stretching vibrations within the long alkyl chains, often appearing in the 1000-1200 cm⁻¹ region, are usually strong and well-defined in Raman spectra and can provide information about the conformational order of the alkyl chains.
Table 3: Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O Stretch (Ester) | 1750-1735 (Strong, Sharp) | 1750-1735 (Weak-Medium) |
| C(=O)–O Stretch | 1250-1200 (Strong) | Present |
| O–C–C Stretch | 1150-1000 (Strong) | Present |
| C-H Stretch (Alkyl) | ~2850-2960 (Strong) | ~2850-2960 (Strong) |
| C-C Stretch (Alkyl) | - | 1000-1200 (Strong) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Profiling
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of wax esters like this compound, which are often challenging to analyze due to their limited solubility in common organic solvents. tandfonline.comfigshare.com Non-aqueous reversed-phase liquid chromatography has demonstrated high chromatographic resolution of wax esters. nih.gov
For the separation of high-molecular-weight wax esters, specialized column and solvent systems are employed. A C30 reverse phase HPLC system has been shown to provide acceptable chromatographic separation for major components in commercial waxes, capable of separating wax esters with up to 60 carbons. tandfonline.comfigshare.comtandfonline.com The mobile phase often consists of a gradient of solvents such as methanol (B129727) and chloroform or acetonitrile and ethyl acetate to achieve effective separation. tandfonline.comnih.gov
Detection methods commonly paired with HPLC for wax ester analysis include Evaporative Light-Scattering Detection (ELSD) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). tandfonline.comfigshare.com ELSD is capable of detecting all types of wax components, while APCI-MS is particularly useful for the identification of the wax esters themselves. tandfonline.comfigshare.com The retention behavior in these systems is typically governed by the equivalent carbon number (ECN), with more unsaturated species eluting earlier within a group of esters having the same ECN. nih.gov
Table 1: HPLC Parameters for Wax Ester Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | C30 Reverse Phase | tandfonline.comfigshare.com |
| Mobile Phase | Gradient of methanol and chloroform | tandfonline.comfigshare.com |
| Gradient of acetonitrile and ethyl acetate | nih.gov | |
| Detector | Evaporative Light-Scattering Detector (ELSD) | tandfonline.comfigshare.com |
| Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) | tandfonline.comfigshare.com |
Gas Chromatography (GC) with Various Detection Systems
Gas Chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. ufl.edu For high molecular weight compounds like this compound, high-temperature GC methods are necessary due to their low volatility. nih.govnih.gov
The Flame Ionization Detector (FID) is a sensitive and robust detector widely used for the quantification of organic compounds. ufl.eduaocs.org In GC-FID, the sample eluting from the column is burned in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the concentration of the analyte. ufl.edu This technique is particularly effective for the quantitative analysis of wax esters. gerli.com
High-temperature GC, with injector and detector temperatures set as high as 390°C, allows for the direct analysis of intact wax esters without the need for prior hydrolysis and derivatization. nih.gov This approach has been successfully used to analyze wax esters with high carbon numbers. nih.gov For accurate quantification, especially in complex mixtures, the use of correction factors for different triacylglycerol (TAG) standards has been established to ensure precision. nih.gov The sensitivity of GC-FID can be optimized by adjusting parameters such as the split ratio. cuny.edu
Table 2: High-Temperature GC/MS Parameters for Wax Ester Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column | DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 μm film thickness) | nih.gov |
| Injector Temperature | 390°C | nih.gov |
| Detector Temperature | 390°C | nih.gov |
| Column Temperature Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min | nih.gov |
| Carrier Gas | Helium, Nitrogen, or Hydrogen | ufl.educet-science.com |
The Thermal Conductivity Detector (TCD) is a universal, non-destructive detector that senses changes in the thermal conductivity of the column effluent compared to a reference flow of carrier gas. wikipedia.orgutoronto.ca It is capable of detecting a wide range of compounds, both organic and inorganic. wikipedia.org The operational principle relies on an electrically heated filament whose temperature, and therefore resistance, changes when an analyte with a different thermal conductivity from the carrier gas passes over it. wikipedia.org
Helium and hydrogen are the preferred carrier gases due to their high thermal conductivity, which provides the best sensitivity. wikipedia.orgtruman.edu While the TCD is generally less sensitive than the FID for most organic molecules, its universality makes it a valuable tool, especially for analyzing permanent gases or when a non-destructive detector is required. utoronto.ca The TCD's response is proportional to the concentration of the analyte in the gas stream. scioninstruments.com
Advanced X-ray Diffraction and Scattering Techniques
X-ray scattering techniques are powerful for probing the structure of materials at the nanoscale. nih.gov Small-angle and wide-angle X-ray scattering are particularly informative for understanding the arrangement of molecules in materials like wax esters.
Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the structure of materials on a length scale from angstroms to hundreds of nanometers. nih.gov It is particularly well-suited for studying the size, shape, and arrangement of nanoparticles, macromolecules, and other supramolecular assemblies in various states, including solutions, gels, and solids. researchgate.netmalvernpanalytical.com
In the context of wax esters, SAXS can provide critical insights into their self-assembly and the structure of the networks they form in oleogels. researchgate.net The scattering pattern at small angles reveals information about larger structural features, such as the formation of lamellar or cylindrical structures. researchgate.netresearchgate.net Analysis of SAXS data can yield parameters like the radius of gyration, which relates to the size of the scattering objects, and can reveal details about particle packing and interactions. youtube.com
Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), analyzes Bragg peaks at wide scattering angles to probe structures at the sub-nanometer level. libretexts.orgwikipedia.org This technique is instrumental in determining the crystalline structure of materials, including the degree of crystallinity and the arrangement of atoms within the crystal lattice. wikipedia.orgmeasurlabs.com
For wax esters, WAXS provides detailed information about their crystalline polymorphism. researchgate.net The positions and intensities of the diffraction peaks in a WAXS pattern serve as a fingerprint for a specific crystalline phase, allowing for the identification of different crystal structures. wikipedia.org This is crucial for understanding how the molecular makeup of a wax ester dictates its packing in the solid state, which in turn influences the macroscopic properties of materials like oleogels. researchgate.net WAXS can resolve Bragg spacing down to a few angstroms, providing detailed information about the short-range order in the material. nih.gov
Thermal Analysis Methods for Phase Behavior Investigation
Differential Scanning Calorimetry (DSC) for Phase Transitions
No specific data regarding the phase transitions of this compound, such as melting point, crystallization temperature, or enthalpy changes, were found in the available scientific literature. DSC is a powerful technique for determining these parameters by measuring the heat flow into or out of a sample as a function of temperature or time. A typical DSC thermogram would reveal endothermic peaks corresponding to melting and other phase changes, and exothermic peaks for processes like crystallization. Without experimental data, a detailed analysis and data table for this compound cannot be provided.
Thermogravimetric Analysis (TGA) for Thermal Stability
Information on the thermal stability and decomposition profile of this compound from TGA was not available in the searched literature. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the analysis. A TGA curve for this compound would illustrate its thermal stability and decomposition kinetics. In the absence of such data, a detailed discussion and data table on the thermal stability of this compound cannot be constructed.
Physicochemical Behavior and Interactions in Complex Formulations
Interfacial Phenomena and Surface Activity
The behavior of tridecyl behenate (B1239552) at interfaces, such as oil-water or air-liquid, is fundamental to its function in various formulations. As a large, non-polar molecule, it exhibits specific surface activities that influence the stability and structure of emulsions and dispersions.
Role in Emulsion and Dispersion Stabilization
In emulsion systems, tridecyl behenate contributes to stability through several mechanisms, primarily related to its nature as a wax ester. While not a primary emulsifier due to the absence of a distinct hydrophilic head group, its presence in the oil phase of an emulsion can significantly enhance long-term stability.
Long-chain esters like this compound can pack at the oil-water interface, creating a structured interfacial layer. This layer acts as a physical barrier, preventing the coalescence of dispersed droplets. The long, saturated alkyl chains of both the tridecyl alcohol and behenic acid moieties contribute to strong van der Waals interactions, leading to the formation of a condensed and rigid film at the interface. This rigidity helps to mechanically stabilize the emulsion droplets against flocculation and coalescence.
Furthermore, in solid and semi-solid formulations, the crystallization of wax esters like this compound within the continuous phase can form a network structure that entraps the dispersed phase, thereby preventing creaming or sedimentation. The effectiveness of this stabilization is dependent on the crystal morphology and the interaction with other components in the formulation.
Formation of Monolayers and Multilayers at Interfaces
At air-water or oil-water interfaces, this compound, like other wax esters, can form ordered molecular layers. When spread on a water surface, for instance, the ester group will have a weak affinity for the aqueous phase, while the long hydrocarbon chains will orient away from the water. This arrangement leads to the formation of a monolayer.
The characteristics of this monolayer are influenced by factors such as temperature, surface pressure, and the presence of other surface-active molecules. The long, saturated chains of this compound allow for tight packing, resulting in a condensed monolayer with low compressibility. This property is crucial for creating effective barriers against evaporation, a principle utilized in various applications, including personal care products designed to prevent moisture loss from the skin.
Rheological Modulation and Viscosity Enhancement
This compound is a significant rheology modifier, influencing the flow and deformation characteristics of formulations. Its impact on viscosity and viscoelasticity is a key reason for its inclusion in many cosmetic and pharmaceutical products.
Influence on Viscoelastic Properties of Formulations
The presence of this compound can impart both viscous and elastic properties to a formulation, a characteristic known as viscoelasticity. In semi-solid formulations like creams and lotions, this compound contributes to the product's body and texture.
Upon cooling a formulation from a molten state, this compound can crystallize to form a network of fine, interlocking crystals. This crystalline network provides structure to the system, increasing its elastic modulus (storage modulus, G') and giving it a more solid-like character at rest. This is responsible for the desirable texture and "body" of many creams and ointments. When a shear force is applied (e.g., rubbing the product onto the skin), this network can break down, leading to a decrease in viscosity and allowing for smooth application. This shear-thinning behavior is a critical attribute for user experience.
Mechanisms of Rheological Modification in Ester-Containing Systems
The primary mechanism by which this compound modifies rheology is through the formation of a crystalline network within the oil phase of an emulsion or an anhydrous base. The melting point and crystallization behavior of this compound are crucial parameters in this regard.
The interaction of this compound with other components in the formulation, such as other waxes, oils, and emulsifiers, can significantly affect its crystallization behavior and, consequently, the final viscosity and texture. For instance, the presence of certain oils can act as solvents for the ester, lowering its crystallization temperature and resulting in a softer product. Conversely, other waxes can co-crystallize with this compound, leading to a more rigid and structured network.
Solubility and Compatibility in Multicomponent Systems
The solubility and compatibility of this compound with other ingredients are critical for creating stable and aesthetically pleasing formulations. Its long, non-polar hydrocarbon chains dictate its solubility profile.
This compound is generally soluble in non-polar organic solvents and cosmetic oils, such as hydrocarbons (e.g., mineral oil, squalane) and other esters. Its solubility in these vehicles increases with temperature. However, it is practically insoluble in water and polar solvents like ethanol.
The compatibility of this compound with other formulation components is a key consideration for formulators. It is generally compatible with a wide range of cosmetic ingredients, including:
Other Waxes: It can be blended with other natural and synthetic waxes to modify the melting point, texture, and hardness of the final product.
Oils: It is compatible with most vegetable oils, mineral oils, and synthetic esters used in cosmetics.
Silicones: this compound shows good compatibility with many silicones, which are often used for their unique sensory properties.
Pigments: In color cosmetics, it can act as a structuring agent and aid in the dispersion of pigments.
The table below summarizes the general compatibility of this compound with common cosmetic ingredient classes.
| Ingredient Class | Compatibility | Notes |
| Hydrocarbon Oils | Good | Soluble in mineral oil, squalane, etc., especially when heated. |
| Ester Oils | Good | Compatible with a wide range of cosmetic esters. |
| Silicone Fluids | Good | Compatible with many dimethicones and cyclomethicones. |
| Fatty Alcohols | Good | Can be blended to modify texture and melting point. |
| Waxes | Good | Forms structured networks with other waxes. |
| Polar Solvents | Poor | Insoluble in water, ethanol, and propylene glycol. |
Microstructure Formation and Self-Assembly
The ability of molecules to self-assemble into ordered microstructures is a cornerstone of modern formulation science. While this compound itself is not a classic amphiphile, its presence can significantly influence the self-assembly of other components in a formulation.
Long-chain molecules, including certain esters, are known to form liquid crystalline phases under specific conditions. nih.govnih.gov These phases, which exhibit properties of both liquids and solids, are characterized by a degree of molecular ordering. The two most common types of liquid crystalline phases are smectic, where molecules are arranged in layers, and nematic, where molecules have a common orientation but are not arranged in layers.
The formation of liquid crystalline phases by molecules similar to this compound is dependent on temperature and the presence of other components. The long, rod-like shape of the this compound molecule is conducive to the formation of ordered structures. In binary mixtures with other lipids or surfactants, this compound can participate in the formation of lamellar or hexagonal liquid crystalline phases. These structures can act as reservoirs for active ingredients and modulate their release.
The thermal stability and temperature range of these mesophases are influenced by the length and degree of saturation of the alkyl chains. The presence of long, saturated chains in this compound would be expected to favor the formation of more ordered, smectic-like phases at elevated temperatures.
Table 3: Representative Phase Transition Temperatures for Liquid Crystal-Forming Esters This table shows examples of phase transitions for esters that form liquid crystals, indicating the potential for this compound to exhibit similar behavior.
| Compound | Transition | Temperature (°C) |
|---|---|---|
| Cholesteryl Benzoate | Crystal to Smectic | 145 |
| Smectic to Nematic | 179 | |
| 4-Methoxybenzylidene-4'-butylaniline | Crystal to Nematic | 22 |
| Nematic to Isotropic Liquid | 47 | |
| Ethyl 4-(4'-methoxybenzylideneamino)cinnamate | Crystal to Smectic | 118 |
| Smectic to Nematic | 139 |
Classic self-assembly into micelles and vesicles is a hallmark of amphiphilic molecules, which possess distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This compound, being a non-polar wax ester, lacks a significant hydrophilic head group and is therefore not expected to form micelles or vesicles on its own in aqueous environments.
However, this compound can be a key component in the formation of other types of self-assembled systems, most notably solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). In these systems, a solid lipid core, which can be composed of this compound, is stabilized by a layer of surfactants. The surfactants are amphiphilic and arrange themselves at the lipid-water interface, enabling the formation of stable, sub-micron sized particles.
The role of this compound in these nanoparticles is to form a solid matrix that can encapsulate active ingredients, offering advantages such as controlled release and improved stability. The properties of these nanoparticles, including their size, stability, and loading capacity, are highly dependent on the composition of the lipid core and the type and concentration of the surfactants used.
Influence of External Factors on System Stability
The long-term integrity and performance of formulations containing this compound are significantly influenced by external factors, particularly temperature and humidity.
Temperature fluctuations can induce physical changes in formulations containing this compound. As a crystalline lipid, it has a defined melting point. Exposure to temperatures approaching or exceeding this melting point can lead to softening or melting of the formulation, which can alter its physical properties and potentially lead to phase separation.
Humidity can also compromise the integrity of formulations containing this compound, primarily through two mechanisms. Firstly, high humidity can lead to the absorption of water into the formulation. This can be particularly problematic if other ingredients in the formulation are hygroscopic. The presence of water can lower the melting point of the lipid matrix and may also promote the growth of microorganisms.
Secondly, the ester linkage in this compound can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures or in the presence of acidic or basic catalysts. This chemical degradation would lead to the formation of tridecyl alcohol and behenic acid, altering the composition and performance of the formulation.
Table 4: Summary of Potential Effects of Temperature and Humidity on Lipid-Based Formulations
| External Factor | Potential Effect on Formulation Integrity | Consequence |
|---|---|---|
| Temperature | ||
| Increased Temperature | Melting or softening of the lipid matrix. | Loss of structural integrity, potential phase separation. |
| Increased rate of chemical degradation (e.g., hydrolysis). | Reduced shelf-life, loss of active ingredient potency. | |
| Temperature Cycling | Induction of polymorphic transitions. | Changes in texture, dissolution rate, and stability. |
| Humidity | ||
| High Humidity | Water absorption into the formulation. | Altered physical properties, potential for microbial growth. |
| Hydrolysis of the ester linkage. | Chemical degradation of this compound, formation of degradation products. |
pH and Ionic Strength Impact on Physicochemical Properties
The physicochemical behavior of this compound in complex formulations is intrinsically linked to the chemical environment, particularly the pH and ionic strength of the system. As a long-chain ester, this compound's stability and interactions are governed by principles of ester hydrolysis and the behavior of non-ionic ingredients in emulsion systems. While specific research detailing the quantitative effects of pH and ionic strength exclusively on this compound is limited in publicly available literature, its behavior can be inferred from the well-established chemistry of similar esters and lipid-based formulation components.
The primary influence of pH on this compound is its potential to catalyze the hydrolysis of the ester bond. This reaction breaks the molecule down into tridecyl alcohol and behenic acid. The rate of this hydrolysis is significantly dependent on the pH of the aqueous phase in a formulation.
Generally, ester hydrolysis can proceed through three mechanisms depending on the pH:
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the reaction is catalyzed by hydrogen ions (H+). The rate of hydrolysis is typically proportional to the concentration of H+.
Neutral Hydrolysis: This is the spontaneous reaction with water. For long-chain esters like this compound, this process is generally very slow at neutral pH.
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the reaction is catalyzed by hydroxide ions (OH-). This process is typically much faster than acid-catalyzed or neutral hydrolysis.
The rate of ester hydrolysis generally increases with deviations from a neutral pH. For many esters, the rate of hydrolysis is at a minimum in the pH range of 3 to 6. As the pH moves into the alkaline range, the rate of base-catalyzed hydrolysis increases significantly. researchgate.netnih.gov For instance, studies on other esters have shown that a shift in pH from 7.4 to 8.0 can lead to a nearly four-fold increase in the rate of ester hydrolysis. researchgate.netnih.gov
It is important to note that as a large, hydrophobic molecule, the hydrolysis of this compound in an emulsion would primarily occur at the oil-water interface where the ester group is accessible to water and the catalyzing ions.
The ionic strength of a formulation, which is a measure of the concentration of ions in a solution, can also influence the physicochemical properties of formulations containing this compound, primarily by affecting the stability of the entire system, such as an emulsion. This compound itself is a non-ionic compound, so its molecular structure is not directly altered by the presence of salts. However, its behavior within a formulation is indirectly affected.
The presence of electrolytes can also influence the partitioning of other formulation components, such as surfactants and preservatives, which can in turn affect the stability and performance of the system containing this compound.
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical data based on general principles of ester hydrolysis to illustrate the expected trend. This data is for illustrative purposes and does not represent actual experimental results for this compound.
| pH | Expected Relative Hydrolysis Rate | Predominant Mechanism |
| 2 | Moderate | Acid-Catalyzed |
| 4 | Low | Minimal Catalysis |
| 7 | Very Low | Neutral Hydrolysis |
| 9 | High | Base-Catalyzed |
| 11 | Very High | Base-Catalyzed |
Structure Function Relationship Studies of Tridecyl Behenate
Impact of Alkyl Chain Length and Branching on Ester Functionality
The molecular architecture of tridecyl behenate (B1239552), with its long, linear alkyl chains (a C13 alcohol chain and a C22 fatty acid chain), plays a crucial role in its behavior at interfaces, such as oil-water boundaries. cosmeticsinfo.orgbiolinscientific.com Interfacial tension is the force that exists at the interface between two immiscible liquids. biolinscientific.comresearchgate.net The ability of a substance to lower this tension is critical in the formation and stabilization of emulsions. jst.go.jp
Long-chain esters, due to their amphiphilic nature, tend to orient themselves at interfaces. royalsocietypublishing.org The long, non-polar alkyl chains of tridecyl behenate are hydrophobic and prefer the oil phase, while the more polar ester group has an affinity for the water phase. This orientation helps to reduce the energy at the interface, thereby lowering the interfacial tension. nih.gov
Studies on various fatty acid esters have shown a clear correlation between alkyl chain length and interfacial properties. researchgate.netmdpi.comacs.org Generally, as the length of the alkyl chains increases, the hydrophobicity of the molecule increases. This can lead to more effective packing at the oil-water interface and a greater reduction in interfacial tension, up to a certain point. researchgate.net However, excessively long chains may decrease a molecule's mobility and ability to efficiently organize at the interface. researchgate.net The specific combined length of the tridecyl and behenoyl chains in this compound results in a balanced hydrophobic-lipophilic character that defines its efficacy as an interfacial tension modifier.
Table 1: Influence of Ester Structure on Interfacial Properties
This table illustrates the general relationship between the structural characteristics of fatty esters and their effect on interfacial tension. Specific values are dependent on the exact chemical composition and conditions.
| Structural Feature | Impact on Molecular Properties | Effect on Interfacial Tension |
|---|---|---|
| Increasing Alkyl Chain Length | Increases hydrophobicity; may alter packing efficiency at the interface. researchgate.net | Generally decreases interfacial tension, but an optimal length often exists. researchgate.net |
| Branched Alkyl Chains | Increases steric hindrance; disrupts ordered packing at the interface. aston-chemicals.com | May be less effective at lowering interfacial tension compared to linear chains. mdpi.com |
| Presence of Polar Groups (e.g., hydroxyl) | Increases hydrophilicity and overall polarity of the molecule. aston-chemicals.com | Can lead to a less pronounced reduction in interfacial tension. aston-chemicals.com |
The long, saturated, and linear nature of the alkyl chains in this compound allows for efficient molecular packing, leading to the formation of ordered supramolecular structures. rsc.orgrsc.org In the solid state, these molecules can align in a parallel fashion, maximizing van der Waals forces between the alkyl chains. This efficient packing contributes to the waxy nature and melting point of the substance.
Comparative Analysis with Other Fatty Esters
The properties of this compound can be better understood through comparison with other common fatty esters used in similar applications. Key differentiating factors include the total number of carbons, the degree of saturation, and the presence of branching.
Compared to Shorter Chain Esters (e.g., Isopropyl Myristate): Isopropyl myristate (a C14 fatty acid with a C3 branched alcohol) is a much smaller molecule than this compound. This results in a lower viscosity, a liquid rather than waxy consistency, and a much lighter, drier feel. Its shorter chains and branching prevent the ordered packing seen in this compound.
Compared to Unsaturated Esters (e.g., Oleyl Oleate): Oleyl oleate (B1233923) is composed of two unsaturated C18 chains. The presence of double bonds introduces "kinks" in the alkyl chains, preventing efficient packing and resulting in a liquid state at room temperature. aston-chemicals.com Crucially, these double bonds make oleyl oleate much more susceptible to oxidative degradation than the fully saturated this compound. researchgate.net
Compared to Other Long-Chain Saturated Esters (e.g., Cetyl Palmitate): Cetyl palmitate (C16 acid, C16 alcohol) has a total of 32 carbons, whereas this compound has 35 (C22 acid, C13 alcohol). cosmeticsinfo.orgthegoodscentscompany.com Both are waxy solids at room temperature due to their long, saturated chains. However, the slight difference in chain length and the asymmetry in this compound (C22 vs. C13) compared to the more symmetric cetyl palmitate can lead to subtle differences in melting point, crystal structure, and textural properties. aston-chemicals.com Generally, longer total chain length correlates with a higher melting point and increased viscosity. researchgate.net
Table 3: Comparative Properties of Various Fatty Esters
This table provides a comparative overview of this compound and other representative fatty esters, highlighting how their structural differences lead to different physical and chemical properties.
| Ester | Structure (Acid - Alcohol) | Total Carbons | Key Structural Feature | Typical Physical State | Relative Oxidative Stability |
|---|---|---|---|---|---|
| This compound | C22 - C13 | 35 | Long-chain, saturated, linear | Waxy Solid | High |
| Isopropyl Myristate | C14 - C3 | 17 | Shorter chain, branched alcohol | Liquid | High |
| Oleyl Oleate | C18 - C18 | 36 | Long-chain, unsaturated (2 double bonds) | Liquid | Low |
| Cetyl Palmitate | C16 - C16 | 32 | Long-chain, saturated, linear | Waxy Solid | High |
Structural Homologs and Analogs of this compound
In the study of structure-function relationships, examining structural homologs and analogs of a primary compound is crucial for understanding how specific molecular features influence its chemical and physical behavior. This compound is a long-chain ester, and its functionality is intrinsically linked to its constituent parts: a tridecyl alcohol moiety and a behenic acid moiety. surfactant.top Homologs of this compound are esters that typically differ by the length of the hydrocarbon chain in either the alcohol or the fatty acid portion. Analogs, a broader category, include compounds with more significant structural deviations, such as the introduction of different functional groups, branching, or unsaturation, which can lead to distinct functional properties.
Several esters serve as pertinent examples of structural homologs and analogs due to their use in similar applications, primarily in cosmetics as skin-conditioning agents and emollients. cir-safety.org These related compounds provide a basis for comparative analysis. Key examples include esters where the fatty acid or the alcohol component is varied. For instance, Tridecyl Stearate (B1226849) is a close homolog, differing only in the length of the fatty acid chain. nih.gov Behenyl Behenate is another homolog where the tridecyl alcohol is replaced by a longer-chain behenyl alcohol. atamanchemicals.com In contrast, Tridecyl Trimellitate serves as a structural analog where the linear behenic acid is replaced by a bulky, aromatic trimellitic acid group, introducing significant structural and functional changes. gdsoyoung.comatamanchemicals.com
The table below details these and other related compounds, highlighting their structural differences from this compound.
Table 1: Structural Homologs and Analogs of this compound
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Structural Difference from this compound |
|---|---|---|---|---|
| This compound | Tridecyl docosanoate | 42233-08-9 | C35H70O2 | Reference Compound |
| Tridecyl Stearate | Tridecyl octadecanoate | 31556-45-3 | C31H62O2 | Shorter fatty acid chain (Stearic Acid, C18 vs. Behenic Acid, C22) nih.gov |
| Behenyl Behenate | Docosyl docosanoate | 17671-27-1 | C44H88O2 | Longer alcohol chain (Behenyl Alcohol, C22 vs. Tridecyl Alcohol, C13) atamanchemicals.com |
| Cetyl Behenate | Hexadecyl docosanoate | 22412-92-4 | C38H76O2 | Longer alcohol chain (Cetyl Alcohol, C16 vs. Tridecyl Alcohol, C13) cir-safety.org |
| Arachidyl Behenate | Icosyl docosanoate | 85952-32-7 | C42H84O2 | Longer alcohol chain (Arachidyl Alcohol, C20 vs. Tridecyl Alcohol, C13) cir-safety.org |
| Tridecyl Erucate (B1234575) | (Z)-Tridecyl docos-13-enoate | 131398-49-1 | C35H68O2 | Unsaturated fatty acid isomer (Erucic Acid, C22:1 vs. Behenic Acid, C22:0) cir-safety.org |
Differentiating Functional Attributes based on Molecular Differences
The functional characteristics of esters like this compound are directly influenced by their molecular architecture. Variations in chain length, the presence of unsaturation, and the introduction of bulky or polar groups alter physical properties such as melting point, viscosity, and solubility, which in turn dictate their performance as emollients, lubricants, or film-formers. cir-safety.org
Effect of Alkyl Chain Length: The length of the hydrocarbon chains in both the fatty acid and alcohol moieties is a primary determinant of the physical state and emollient feel of the ester.
This compound vs. Tridecyl Stearate: this compound possesses a longer fatty acid chain (C22) compared to tridecyl stearate (C18). surfactant.topnih.gov This increased chain length results in stronger van der Waals forces between molecules, generally leading to a higher melting point and a more substantial, waxy feel. Tridecyl stearate, with its shorter chain, is described as a fast-absorbing emollient that leaves a non-greasy, velvety feel. atamankimya.com
This compound vs. Behenyl Behenate: In this pair, the behenic acid (C22) is constant, but the alcohol chain is significantly longer in behenyl behenate (C22 vs. C13). surfactant.topatamanchemicals.com The resulting molecule (C44) is much larger than this compound (C35). Behenyl behenate is characterized as a wax-like ester that provides significant occlusivity, helping to prevent moisture loss from the skin by forming a more robust barrier. atamanchemicals.com The symmetry and high molecular weight contribute to its solid, waxy nature.
Effect of Structural Analogs: Replacing the linear fatty acid with a functionally different group drastically alters the molecule's properties.
This compound vs. Tridecyl Trimellitate: The substitution of the linear, flexible behenic acid with the rigid, planar, and tri-functional trimellitic acid moiety creates a profoundly different molecule. surfactant.topgdsoyoung.com Tridecyl trimellitate is a viscous, thick liquid ester known for its significant film-forming ability and capacity to provide lubricity and cushioning. atamanchemicals.com Unlike the waxy feel of long-chain linear esters, it offers a soft, velvety feel and is an excellent pigment dispersant, a function related to the unique polarity and structure of the trimellitate group. gdsoyoung.comatamanchemicals.com
Effect of Unsaturation: The presence of double bonds in the fatty acid chain introduces kinks, which disrupts the orderly packing of the molecules.
This compound vs. Tridecyl Erucate: this compound is fully saturated, allowing its hydrocarbon chains to pack closely together. Tridecyl erucate is its unsaturated analog, containing one double bond in the C22 fatty acid chain (erucic acid). cir-safety.org This single point of unsaturation leads to a lower melting point and a more liquid-like consistency at room temperature compared to its saturated counterpart. This affects its texture and absorbency on the skin, generally resulting in a lighter feel and different lubricating properties.
The table below summarizes the functional differences that arise from these molecular variations.
Table 2: Comparative Functional Attributes
| Compound Name | Key Molecular Difference | Physical State (at room temp.) | Primary Functions | Differentiating Attributes |
|---|---|---|---|---|
| This compound | Saturated C22 acid, C13 alcohol | Solid surfactant.top | Emollient, skin-conditioning, emulsion stabilizer surfactant.top | Provides lubricity and a conditioned feel. |
| Tridecyl Stearate | Shorter saturated C18 acid | Solid/Waxy atamankimya.com | Emollient, skin-conditioning nih.gov | Fast-absorbing, non-greasy, velvety after-feel. atamankimya.com |
| Behenyl Behenate | Longer saturated C22 alcohol | Waxy Solid atamanchemicals.com | Emollient, occlusive agent, structuring agent atamanchemicals.com | High molecular weight contributes to a strong occlusive barrier and waxy texture. atamanchemicals.com |
| Tridecyl Trimellitate | Bulky, aromatic tri-acid | Viscous Liquid atamanchemicals.com | Emollient, film-former, pigment dispersant gdsoyoung.comatamanchemicals.com | High viscosity, provides cushioning, excellent for dispersing pigments in cosmetics. atamanchemicals.com |
Biomaterial and Soft Matter Science Applications
Lipid Bilayer and Membrane Interaction Models
The interaction of long-chain esters like tridecyl behenate (B1239552) with lipid bilayers is a subject of interest for understanding the behavior of biological membranes. Although direct studies on tridecyl behenate are limited, the behavior of similar wax esters provides a basis for theoretical modeling.
The incorporation of this compound into model lipid membranes, such as liposomes or supported lipid bilayers, is theoretically plausible due to its amphiphilic nature, albeit weakly so, with the ester group providing a polar head and the long hydrocarbon chains forming a nonpolar tail. The long, saturated hydrocarbon chains of this compound would be expected to align with the acyl chains of phospholipids within the hydrophobic core of the lipid bilayer. The large size of the molecule might, however, introduce steric hindrance and disrupt the packing of the surrounding phospholipids.
The presence of long, saturated acyl chains in this compound would theoretically decrease the fluidity of a lipid membrane. The straight chains can pack tightly with the phospholipid tails, increasing the van der Waals interactions and leading to a more ordered, gel-like state. This increase in order would raise the phase transition temperature (Tm) of the membrane. Studies on other wax esters have shown that they can order and lower the cooperativity of lipid phase transitions arvojournals.org.
Consequently, a decrease in membrane fluidity is expected to lead to a reduction in membrane permeability. The tighter packing of the lipid chains would create a more formidable barrier to the passive diffusion of water-soluble molecules across the membrane. Research on wax ester films has demonstrated their ability to retard evaporation, which is analogous to reducing water permeability across a lipid bilayer researchgate.net.
Encapsulation and Delivery System Design (Theoretical Aspects)
The solid nature and lipophilicity of this compound make it a theoretical candidate for the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that include a blend of solid and liquid lipids. These systems are advantageous for encapsulating lipophilic drugs, improving their stability, and controlling their release.
The theoretical loading of a lipophilic drug into a this compound-based SLN or NLC would primarily depend on the solubility of the drug in the molten lipid matrix. During the preparation of these nanoparticles, the drug is dissolved in the melted lipid. Upon cooling and solidification, the drug is entrapped within the solid lipid core. The long hydrocarbon chains of this compound would provide a suitable environment for accommodating lipophilic drug molecules.
The encapsulation efficiency would be influenced by the crystalline structure of the solid lipid. A more imperfect crystal lattice would create more space to accommodate the drug molecules, leading to higher encapsulation efficiency. The use of this compound in an NLC formulation, in combination with a liquid lipid, could further enhance drug loading by creating a less ordered lipid matrix. Studies on glyceryl behenate, a similar lipid, have shown that it is an ideal excipient for SLNs and can achieve high drug entrapment medipol.edu.tr.
The release of a drug from a this compound-based SLN or NLC would be expected to be sustained. The solid nature of the lipid matrix at physiological temperatures would slow down the diffusion of the encapsulated drug. The release mechanism would likely be a combination of diffusion from the solid matrix and degradation of the lipid carrier.
The rate of release would be influenced by several factors, including the particle size of the nanoparticles, the concentration of the lipid, and the crystalline nature of the lipid matrix. A higher degree of crystallinity in the this compound matrix would likely lead to a slower release rate, as the drug would be more tightly entrapped. Conversely, in an NLC formulation, the presence of a liquid lipid would create a less ordered structure, potentially allowing for a faster initial release followed by a sustained release phase. Comparative studies of different solid lipids in NLCs have shown that the choice of lipid significantly impacts the drug release profile researchgate.netbpasjournals.com.
Emulsion and Microemulsion-Based Systems
Emulsions and microemulsions are dispersions of two immiscible liquids, such as oil and water, stabilized by surfactants. These systems are crucial in a variety of industrial and scientific applications. This compound, due to its waxy nature and defined melting point, can function as a dispersed oil phase with phase change characteristics.
In the context of thermal energy storage, this compound is a potential candidate for use as a phase change material (PCM) in emulsion form. PCM emulsions are engineered to store and release latent heat during phase transitions (solid to liquid and vice versa). The high latent heat of fusion of long-chain wax esters allows for the storage of significant amounts of thermal energy at a nearly constant temperature.
Research Findings:
While direct research on this compound in PCM emulsions is limited, studies on analogous long-chain esters and paraffins provide a framework for its potential application. The key performance parameters of a PCM emulsion include the melting temperature, latent heat of fusion, and the stability of the emulsion. The melting point of a wax ester is primarily determined by its total chain length. For this compound (C35), the melting point is expected to be in a range suitable for various thermal management applications.
The stability of a PCM emulsion is critical for its long-term performance. The formulation of a stable emulsion containing this compound would involve the careful selection of surfactants and emulsification techniques to create fine, uniform droplets of the wax ester dispersed in a continuous phase, typically water. The table below outlines the general composition of a model PCM emulsion system where a wax ester like this compound could be utilized.
| Component | Function | Typical Concentration Range (% w/w) |
| This compound (as PCM) | Latent heat storage | 10 - 40 |
| Continuous Phase (e.g., Water) | Heat transfer medium | 50 - 85 |
| Surfactant(s) | Emulsion stabilization | 1 - 5 |
| Nucleating Agent (optional) | Reduce supercooling | 0.1 - 1 |
Microemulsions are thermodynamically stable, transparent, or translucent dispersions with droplet sizes typically in the range of 10-100 nm. The formulation of a this compound-based microemulsion would require a higher concentration of surfactants and potentially a co-surfactant. Such systems could offer enhanced stability and heat transfer characteristics compared to conventional emulsions.
Biocompatibility in Material Science Contexts (Non-Biological System Interactions)
In the context of material science, "biocompatibility" can be extended to describe the compatibility of a material with other non-biological components within a formulated system. This is distinct from the biological definition related to interactions with living tissues. For this compound, this refers to its ability to be incorporated into various material matrices without causing undesirable physical or chemical changes, such as degradation, phase separation, or corrosion.
Long-chain esters like this compound are generally considered to be chemically inert and non-corrosive. Their compatibility with other materials is largely governed by their nonpolar, hydrocarbon nature.
Research Findings:
Specific studies on the material compatibility of this compound are not widely available. However, the compatibility of wax esters, in general, can be inferred from their chemical structure. They are expected to exhibit good compatibility with a range of polymers and other organic materials.
The table below provides a general overview of the expected compatibility of wax esters with common industrial materials. It is important to note that specific compatibility testing would be required for any given application.
| Material Class | General Compatibility with Wax Esters | Potential Considerations |
| Polymers | ||
| - Polyolefins (e.g., Polyethylene, Polypropylene) | High | Can act as a plasticizer at elevated temperatures. |
| - Elastomers (e.g., Nitrile Rubber, Viton) | Moderate to Low | Potential for swelling or degradation with prolonged contact, especially at elevated temperatures. |
| - Engineering Plastics (e.g., PVC, ABS) | Moderate | Compatibility is dependent on the specific polymer and any additives present. |
| Metals | ||
| - Steel, Stainless Steel, Aluminum | High | Generally non-corrosive. |
| - Copper and its alloys (e.g., Brass, Bronze) | Moderate | May act as oxidation catalysts for the ester over long periods at high temperatures. |
| Other Materials | ||
| - Glasses and Ceramics | High | Inert. |
The primary mode of interaction between this compound and other materials is physical (e.g., dissolution, plasticization) rather than chemical. Its large molecular size and low reactivity contribute to its stability in contact with many materials.
Environmental Science and Ecotoxicological Analysis
Photodegradation and Chemical Transformation in Aquatic Environments
No research is available on the photodegradation or chemical transformation of Tridecyl behenate (B1239552) in aquatic settings.
Until specific research on the environmental science and ecotoxicological analysis of Tridecyl behenate is conducted and published, a thorough and factual article on this subject cannot be generated.
Reaction with Environmental Oxidants
In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH), and to a lesser extent, ozone (O₃) and nitrate (B79036) radicals (NO₃•). harvard.edunih.gov While this compound has very low volatility, any fraction that becomes airborne through aerosolization would be subject to these oxidative processes. The reaction with hydroxyl radicals would likely proceed via hydrogen abstraction from the long alkyl chains. This would initiate a cascade of reactions leading to the formation of various oxygenated products and eventual mineralization to carbon dioxide and water.
The reaction rate with ozone is expected to be negligible due to the absence of carbon-carbon double bonds in the molecule.
Theoretical Ecotoxicological Interactions (Mechanistic, Non-Organismal)
The ecotoxicological effects of this compound are closely linked to its physical and chemical properties, particularly its low water solubility and high lipophilicity.
Given the lack of empirical data, ecological models are valuable tools for predicting the environmental distribution of this compound. Fugacity-based models, which predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota), would be suitable. Due to its expected high octanol-water partition coefficient (log Kow), these models would likely predict that this compound will predominantly partition to soil and sediment when released into the environment. Its low vapor pressure suggests that partitioning to the atmosphere would be minimal.
Table 2: Predicted Environmental Compartment Distribution for a Hydrophobic Substance like this compound (Illustrative) This table presents a hypothetical distribution based on the properties of long-chain esters.
| Environmental Compartment | Predicted Percentage of Total Mass |
| Soil | 65% |
| Sediment | 30% |
| Water | < 5% |
| Air | < 0.1% |
| Biota | < 0.1% |
Considerations for Persistence and Bioavailability in Ecosystems
The persistence of this compound in the environment is expected to be significant. Its large molecular size and low water solubility will likely make it resistant to rapid microbial degradation. oecd.org Long-chain aliphatic compounds are known to be biodegradable, but the rate of degradation is often slow. nih.gov The ester linkage is susceptible to enzymatic hydrolysis by microorganisms, which would be the primary mechanism of biodegradation, yielding behenic acid and tridecanol. nih.gov These degradation products are both naturally occurring substances and are expected to be readily biodegradable.
The bioavailability of this compound to aquatic organisms is anticipated to be low due to its poor water solubility. In terrestrial and sedimentary environments, its strong adsorption to organic matter will further reduce its bioavailability. However, ingestion of contaminated soil or sediment by benthic organisms or terrestrial invertebrates could represent a potential route of exposure.
Computational and Theoretical Chemistry Studies of Tridecyl Behenate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to create and analyze atomic-level models of molecules and their interactions. These methods rely on classical mechanics to approximate the forces between atoms, allowing for the study of large systems over time.
Conformational analysis of Tridecyl behenate (B1239552) involves identifying the molecule's preferred three-dimensional shapes, or conformers. Due to the presence of numerous single bonds in its long alkyl chains (the tridecyl and behenate moieties), the molecule can adopt a vast number of conformations. The goal of this analysis is to find the most stable, low-energy conformers which are most likely to be present under given conditions.
The process typically begins by constructing a 3D model of the Tridecyl behenate molecule. Energy minimization (or geometry optimization) is then performed using molecular mechanics force fields (e.g., AMBER, CHARMM, or MMFF). These force fields are sets of equations and parameters that calculate the potential energy of a molecule based on the positions of its atoms, considering factors like bond lengths, bond angles, and torsional (dihedral) angles. The minimization algorithm systematically alters the geometry to find a local or global energy minimum. For a long-chain ester, the fully extended, linear-like conformation is generally expected to be a low-energy state, as it minimizes steric hindrance.
Table 1: Illustrative Minimized Dihedral Angles for the Ester Linkage in this compound This table presents hypothetical data for the key dihedral angles around the ester group in a minimized conformation of this compound, as would be determined through energy minimization calculations.
| Dihedral Angle | Atom Sequence (Behenate-Tridecyl) | Calculated Angle (Degrees) |
| ω (omega) | O=C-O-C1' | ~180° (trans) |
| φ (phi) | Cα-C(=O)-O-C1' | ~180° (trans) |
| ψ (psi) | C(=O)-O-C1'-C2' | ~180° (trans) |
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into how multiple molecules interact in a condensed phase (e.g., as a solid crystal or a liquid). This is crucial for understanding bulk properties like melting point, viscosity, and the formation of crystalline structures. researchgate.net
An MD simulation begins with a system of multiple this compound molecules placed in a simulation box, often under periodic boundary conditions to simulate a larger environment. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process for millions of steps, a trajectory of the system's evolution is generated.
Analysis of this trajectory can reveal details about intermolecular packing, van der Waals forces, and the collective motion of the alkyl chains. This information helps explain why wax esters like this compound form specific crystal structures and how they behave at different temperatures. rsc.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Bulk this compound This table outlines a sample set of parameters that could be used for an all-atom MD simulation to study the intermolecular interactions of this compound.
| Parameter | Value / Description | Purpose |
| Force Field | GROMOS, CHARMM, AMBER | To define the potential energy and forces between atoms. |
| System Size | 512 molecules in a cubic box | To create a representative bulk system. |
| Temperature | 350 K (above melting point) | To simulate the liquid state and observe dynamic behavior. |
| Pressure | 1 atm (NPT ensemble) | To maintain constant pressure and temperature, mimicking standard conditions. |
| Simulation Time | 100 nanoseconds | To allow the system to reach equilibrium and collect sufficient data for analysis. |
| Time Step | 2 femtoseconds | The interval for integrating the equations of motion. |
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic properties of molecules. These methods, such as Density Functional Theory (DFT), provide a more fundamental and accurate description of molecular structure and reactivity compared to classical molecular mechanics. nih.gov
Quantum chemical calculations can determine the electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, these calculations would likely show that the electron density is highest around the oxygen atoms of the ester group due to their high electronegativity. The ester carbonyl carbon would be identified as an electrophilic site, susceptible to nucleophilic attack, which is the fundamental basis for ester hydrolysis.
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations This table shows representative data that could be obtained from a DFT (B3LYP/6-31G) calculation on this compound.*
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability (lone pairs on oxygen). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (π* orbital of C=O). |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |
| Partial Charge on Carbonyl Carbon | +0.65 e | Confirms the electrophilic nature of this site. |
| Dipole Moment | ~1.9 Debye | Quantifies the polarity of the ester functional group. |
Quantum chemical methods can be used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structure and assign spectral features. mdpi.com
For Infrared (IR) spectroscopy, calculations can determine the vibrational frequencies of the molecule. For this compound, this would allow for the precise assignment of key peaks, such as the strong C=O stretch of the ester group (typically around 1740 cm⁻¹), the C-O stretches, and the various C-H stretching and bending modes of the long alkyl chains.
For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding around each nucleus. Such predictions are invaluable for assigning peaks in complex NMR spectra, helping to confirm the connectivity and chemical environment of all atoms in the this compound molecule.
Table 4: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data for this compound This table illustrates how theoretical predictions can be matched with experimental spectroscopic values to validate the molecular structure.
| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value |
| IR Frequency | ||
| C=O Stretch | 1738 cm⁻¹ | 1735-1745 cm⁻¹ |
| C-O Stretch | 1175 cm⁻¹ | 1170-1180 cm⁻¹ |
| ¹³C NMR Chemical Shift | ||
| Carbonyl Carbon (C=O) | 174.2 ppm | ~174 ppm |
| Methylene Carbon (-O-CH₂-) | 64.8 ppm | ~65 ppm |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules (described by "molecular descriptors") with their macroscopic properties (e.g., melting point, boiling point, viscosity). mdpi.com For a homologous series of compounds like wax esters, QSPR models can be developed to predict the properties of new or untested molecules.
To build a QSPR model for properties of this compound, one would first calculate a large number of molecular descriptors for a set of related wax esters with known experimental properties. These descriptors can be simple (e.g., molecular weight, number of carbon atoms) or more complex (e.g., derived from the 3D structure or quantum chemical calculations, such as molecular surface area, volume, or dipole moment).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the property of interest. Such a model could, for instance, predict the melting point of this compound based on its molecular weight and shape. These models are particularly useful in materials science and cosmetic formulation for screening large numbers of candidate molecules for desired physical characteristics.
Table 5: Selected Molecular Descriptors for a QSPR Model to Predict Melting Point of Wax Esters This table provides examples of molecular descriptors that could be used in a QSPR model for predicting the melting point of long-chain wax esters like this compound.
| Molecular Descriptor | Definition | Expected Correlation with Melting Point |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Positive (higher MW generally leads to a higher melting point). |
| Number of Carbon Atoms | Total count of carbon atoms in the molecule. | Positive (longer chains pack better and increase van der Waals forces). |
| Molecular Surface Area | The total surface area of the molecule. | Positive (larger surface area allows for stronger intermolecular interactions). |
| Wiener Index | A topological index related to the branching and size of the molecule. | Positive for linear alkanes/esters. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity tridecyl behenate?
this compound is synthesized via esterification of tridecyl alcohol and behenic acid using acidic catalysts like sulfuric acid. Key parameters include temperature (typically 120–140°C), molar ratio of reactants (1:1 to 1:1.2 for acid:alcohol), and reaction time (4–6 hours). Post-synthesis, purification via vacuum distillation or column chromatography ensures high purity (>95%). Analytical validation using FTIR (to confirm ester C=O stretch at ~1740 cm⁻¹) and GC-MS (to detect residual reactants) is critical .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Structural Analysis : Small-angle X-ray scattering (SAXS) can resolve long-chain packing (e.g., q* = 1.076 nm⁻¹ for lamellar phases) .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points (e.g., ~50–60°C for this compound) and decomposition temperatures (>200°C).
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detector (ELSD) quantifies impurities .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize protocols using controlled reaction conditions (e.g., inert atmosphere, precise temperature monitoring) and validate purity through shared reference standards. Cross-lab comparisons of NMR spectra (¹H and ¹³C) and chromatographic retention times reduce variability. Documenting catalyst batch numbers and solvent sources in appendices enhances transparency .
Advanced Research Questions
Q. What experimental design strategies are recommended to study the effects of this compound in multi-component formulations?
Employ factorial design (e.g., 3-factor, 2-level) to evaluate interactions between this compound, excipients (e.g., sodium chloride), and processing variables (e.g., coating level). Response surface methodology (RSM) optimizes formulation stability and performance metrics like viscosity or drug release profiles. Statistical tools (ANOVA, Pareto charts) identify significant factors .
Q. How can contradictory data on this compound’s hydrolytic stability be resolved in different pH environments?
Conduct controlled hydrolysis experiments under acidic (HCl, pH 2–3) and alkaline (NaOH, pH 10–12) conditions. Monitor degradation kinetics via GC analysis of released tridecyl alcohol and behenic acid. Conflicting results may arise from micelle formation in alkaline media, which slows hydrolysis. Use dynamic light scattering (DLS) to correlate particle size with degradation rates .
Q. What methodologies are suitable for investigating this compound’s role as a lubricant in polymer matrices?
- Tribological Testing : Measure coefficient of friction (CoF) using a pin-on-disk tribometer under varying loads (1–10 N) and speeds.
- Morphological Analysis : Scanning electron microscopy (SEM) identifies dispersion homogeneity in the polymer matrix.
- Molecular Dynamics (MD) Simulations : Predict interfacial interactions between this compound and polymer chains (e.g., polyethylene) to optimize load-bearing capacity .
Q. How can researchers differentiate this compound from structurally similar esters (e.g., cetyl behenate) in complex mixtures?
Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to isolate unique fragmentation patterns. For example, this compound (C35H70O2) exhibits a molecular ion peak at m/z 523.5, distinct from cetyl behenate (C38H76O2, m/z 565.6). Complementary NMR analysis (e.g., δ 4.05 ppm for ester -CH₂-O-CO-) enhances specificity .
Data Management and Validation
Q. What strategies mitigate biases when analyzing this compound’s bioactivity data in in vitro models?
- Blinded Experiments : Assign sample codes to avoid observer bias.
- Positive/Negative Controls : Include known emollients (e.g., squalane) and solvents (e.g., DMSO) to benchmark results.
- Statistical Power Analysis : Use software (e.g., G*Power) to determine minimum sample sizes for cytotoxicity assays (e.g., MTT tests) .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s solubility parameters?
Reconcile differences by validating force fields in MD simulations against experimental solubility data (e.g., Hansen solubility parameters). Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to refine predictions for polar solvents (e.g., ethanol) .
Reproducibility and Ethical Compliance
Q. What guidelines ensure ethical sourcing and citation of this compound-related literature?
Prioritize primary sources (e.g., peer-reviewed journals indexed in SciFinder or Web of Science) over non-peer-reviewed platforms. Adhere to copyright laws when reproducing spectral data or reaction schemes, and cite CAS registry numbers (e.g., 42233-08-9) for unambiguous identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
